![molecular formula C20H18ClN3O3 B2649655 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(piperidin-1-yl)oxazole-4-carbonitrile CAS No. 931968-16-0](/img/structure/B2649655.png)
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(piperidin-1-yl)oxazole-4-carbonitrile
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Description
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(piperidin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.83. The purity is usually 95%.
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Scientific Research Applications
Environmental and Health Impact Studies
Studies have explored the environmental and health impacts of compounds similar to 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(piperidin-1-yl)oxazole-4-carbonitrile, particularly focusing on chlorophenoxy herbicides and their metabolites. Research has delved into the residual congener patterns of dioxin/furan in human breast milk in regions exposed to tactical herbicides, shedding light on the specific environmental contamination and its potential health implications (Tawara et al., 2011).
Herbicide and Pesticide Exposure Studies
There is significant research on the health outcomes of populations exposed to chlorophenoxy herbicides, chlorophenols, and related contaminants. Studies have highlighted increased risks for cancer and other health issues among workers in industries involving these chemicals, adding to the understanding of occupational hazards and the need for safety measures (Hooiveld et al., 1998). Moreover, cases of accidental over-exposure to compounds like tetrachloro dibenzo-p-dioxin (TCDD or Seveso dioxin) have been documented, emphasizing the importance of robust safety protocols in handling these substances (Cirimele et al., 2008).
Analytical and Clinical Studies
The analytical study of drug metabolites and their clinical implications is a key area of research. For instance, studies have detailed the metabolic fate of drugs like SB-649868, an orexin 1 and 2 receptor antagonist, in humans, providing insights into drug metabolism, disposition, and potential therapeutic applications (Renzulli et al., 2011). Such research is crucial for drug development and ensuring patient safety.
properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-14-4-6-15(7-5-14)25-13-16-8-9-18(26-16)19-23-17(12-22)20(27-19)24-10-2-1-3-11-24/h4-9H,1-3,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCZHWKWWPKGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(piperidin-1-yl)oxazole-4-carbonitrile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.